molecular formula C10H12N4O3 B2606286 Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate CAS No. 1461706-53-5

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2606286
CAS No.: 1461706-53-5
M. Wt: 236.231
InChI Key: FEQYDWBYGAHFPM-UHFFFAOYSA-N
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Description

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with pyrazole rings also show diverse biological properties.

Uniqueness

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is unique due to its combined oxadiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQYDWBYGAHFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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